molecular formula C4H5KO4 B12764002 Monopotassium succinate CAS No. 34717-22-1

Monopotassium succinate

Cat. No.: B12764002
CAS No.: 34717-22-1
M. Wt: 156.18 g/mol
InChI Key: PWARIDJUMWYDTK-UHFFFAOYSA-M
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Description

Monopotassium succinate is a chemical compound with the molecular formula C₄H₅KO₄. It is a potassium salt of succinic acid, which is a dicarboxylic acid. This compound is used in various applications, including as a food additive, buffering agent, and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Monopotassium succinate can be synthesized through the neutralization of succinic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid this compound.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of a carbohydrate source to produce succinic acid, which is then neutralized with potassium hydroxide. The process may include steps such as fermentation, neutralization, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Monopotassium succinate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to produce fumaric acid or maleic acid.

    Reduction: It can be reduced to produce succinic acid.

    Substitution: It can participate in substitution reactions to form different succinate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

    Oxidation: Fumaric acid, maleic acid.

    Reduction: Succinic acid.

    Substitution: Various succinate derivatives depending on the reagents used.

Scientific Research Applications

Monopotassium succinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.

    Biology: It is used in cell culture media and as a metabolic intermediate in the tricarboxylic acid (TCA) cycle.

    Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic pathways and as a supplement.

    Industry: It is used in the production of biodegradable polymers and as a food additive

Mechanism of Action

Monopotassium succinate exerts its effects primarily through its role as a metabolic intermediate in the TCA cycle. It participates in the conversion of succinate to fumarate, which is catalyzed by the enzyme succinate dehydrogenase. This reaction is crucial for cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

    Monosodium succinate: Similar to monopotassium succinate but contains sodium instead of potassium.

    Monopotassium phosphate: Another potassium salt used as a buffering agent and nutrient source.

    Monosodium glutamate: A sodium salt of glutamic acid used as a flavor enhancer.

Uniqueness

This compound is unique due to its specific role in the TCA cycle and its applications in various fields. Its potassium content makes it particularly useful in applications where potassium is preferred over sodium .

Biological Activity

Monopotassium succinate, the potassium salt of succinic acid, has garnered attention in recent years due to its diverse biological activities. This compound plays a significant role in various metabolic pathways and exhibits potential therapeutic applications, particularly in antimicrobial and metabolic contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C4H5KO4\text{C}_4\text{H}_5\text{KO}_4 and is categorized as a dicarboxylic acid derivative. Its structure allows it to participate in numerous biochemical processes, particularly in energy metabolism as a key intermediate in the tricarboxylic acid (TCA) cycle.

Mechanisms of Biological Activity

  • Metabolic Role :
    • This compound is involved in cellular respiration, specifically in the TCA cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This process is crucial for ATP production, linking it to energy metabolism in both prokaryotic and eukaryotic organisms .
  • Signaling Molecule :
    • Beyond its role as a metabolic intermediate, succinate functions as a signaling molecule that can influence gene expression and modulate cellular responses to stress. It has been shown to affect the epigenetic landscape by altering histone modifications and gene transcription .
  • Antimicrobial Activity :
    • Recent studies suggest that this compound exhibits antibacterial properties. It has been proposed as an effective agent against microbial infections due to its acidic nature and ability to disrupt bacterial cell integrity . Molecular docking studies have indicated a favorable binding affinity with bacterial targets, supporting its potential use as an antibiotic .

Table 1: Summary of Studies on this compound

StudyFocusFindings
Metabolic RoleDemonstrated involvement in the TCA cycle; critical for ATP production.
Antimicrobial ActivityShowed significant antibacterial effects; minimal binding energy of -5.3 kcal/mol against bacterial targets.
Enzyme FunctionalityExplored enzyme promiscuity related to succinate metabolism; implications for detoxification pathways.

Detailed Findings

  • A study conducted on the antibacterial properties of this compound revealed that it could inhibit various bacterial strains effectively. The compound's mechanism appears to involve disrupting metabolic processes essential for bacterial growth and survival .
  • Research focusing on enzyme activity highlighted that succinate semialdehyde dehydrogenase (SSADH), which utilizes succinate derivatives, plays a vital role in detoxifying harmful compounds produced during metabolism . This indicates that this compound not only serves as a substrate but also influences broader metabolic pathways.

Properties

CAS No.

34717-22-1

Molecular Formula

C4H5KO4

Molecular Weight

156.18 g/mol

IUPAC Name

potassium;4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1

InChI Key

PWARIDJUMWYDTK-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)[O-])C(=O)O.[K+]

Origin of Product

United States

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